molecular formula C7H11N3 B2953643 4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 927803-63-2

4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B2953643
CAS RN: 927803-63-2
M. Wt: 137.186
InChI Key: RMKSYSZDGNFLNL-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound with the CAS Number: 927803-63-2 . It has a molecular weight of 137.18 and is typically stored at room temperature . The compound is in the form of an oil .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-1H-indazol-4-amine includes 22 bonds, 11 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 Pyrazole .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6,7-tetrahydro-1H-indazol-4-amine are not available, there are studies on related indazole compounds . For example, one study discusses a reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas, resulting in compounds possessing hypotensive and hypoglycemic activities in rats .


Physical And Chemical Properties Analysis

4,5,6,7-tetrahydro-1H-indazol-4-amine is an oil . It has a molecular weight of 137.18 and is typically stored at room temperature .

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Fused Tetracyclic Heterocycles : The compound is utilized in the synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives, created via a three-component reaction under catalyst-free conditions. This process involves the use of aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate, producing high yields of derivatives (Li et al., 2013).

  • Synthesis of Novel Derivatives : A study demonstrates the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, employing methods like Michael addition and Mannich reaction, leading to a compound library. This highlights its use in creating fluorinated heterocyclic scaffolds (Revanna et al., 2013).

  • Intramolecular Oxidative C–H Bond Amination : The compound has been employed in silver(I)-mediated intramolecular oxidative C–H amination, facilitating the construction of various 1H-indazoles, widely applicable in medicinal chemistry. This method provides an efficient synthesis route for 3-substituted indazoles (Park et al., 2021).

Biological and Medicinal Applications

  • Anticancer Agents : Indazole derivatives, including those with a 4,5,6,7-tetrahydro-1H-indazol-4-amine structure, have shown promise as anticancer agents. A study on 1H-indazole-6-amine derivatives revealed potent antiproliferative activity in human cancer cell lines, suggesting their potential in cancer therapy (Hoang et al., 2022).

  • Antimicrobial and Antioxidant Activities : Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with various metals have been studied for their structural, antimicrobial, antioxidant, and enzyme inhibition properties. This indicates its potential in developing new antimicrobial and antioxidant agents (Khan et al., 2017).

Miscellaneous Applications

  • Synthesis of Spiro Compounds : A four-component reaction including aldehydes and 1H-indazol-6-amine has been used to synthesize spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones. This showcases the versatility of 4,5,6,7-tetrahydro-1H-indazol-4-amine in the synthesis of complex organic compounds (Dong & Wang, 2016).

  • Optical Applications : The absorption and fluorescence spectra of indazole and its amino derivatives have been studied, highlighting its potential use in developing optical materials and photobiology applications (Saha & Dogra, 1997).

Safety And Hazards

The safety information for 4,5,6,7-tetrahydro-1H-indazol-4-amine includes several hazard statements: H302, H315, H318, H335 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

Future Directions

While specific future directions for 4,5,6,7-tetrahydro-1H-indazol-4-amine are not available, there is a general consensus that the medicinal properties of indazole compounds need to be explored further for the treatment of various pathological conditions . This includes the development of novel agents for the treatment of inflammatory conditions and the exploration of the potential of indazole compounds as inhibitors of cyclo-oxygenase-2 (COX-2) .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSYSZDGNFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-indazol-4-amine

Synthesis routes and methods

Procedure details

Stir a mixture of (4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester (3.5 g) methanol (50 mL) and palladium on carbon (10%, 0.7 g) on a hydrogenation parr shaker under 50 psi for 3 hours. Remove the reaction from parr shaker and filter the mixture through celite. Concentrate the filtrate to afford 1.7 g of the title compound.
Name
(4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

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